N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-4-5-11(6-10(9)2)14-12-7-13-15(3)8-12/h4-8,14H,1-3H3 |
InChI Key |
RTPUCCNMXNOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CN(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethylaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of chalcones with hydrazine derivatives under solvent-free conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine and related compounds:
Key Observations:
Substituent Effects on Physicochemical Properties: The 3,4-dimethylphenyl group in the target compound contributes to lipophilicity, whereas the 3,4-dimethoxyphenyl analog introduces polar methoxy groups, likely increasing aqueous solubility.
Synthetic Approaches :
- The copper-catalyzed coupling method used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights the utility of transition metals in constructing complex pyrazole derivatives. In contrast, the target compound’s synthesis route remains unspecified in the evidence.
Structural Modifications and Bioactivity :
- The benzyl linkage in N-[(3,4-dimethylphenyl)methyl]-1H-pyrazol-4-amine introduces conformational flexibility compared to the direct aryl-pyrazole bond in the target compound. This could influence interactions with biological targets or pharmacokinetic profiles.
- The cyclopropyl group in the pyridinyl derivative is a common motif in drug design to enhance metabolic stability and reduce oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
